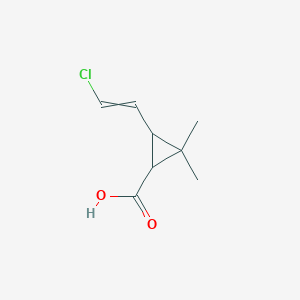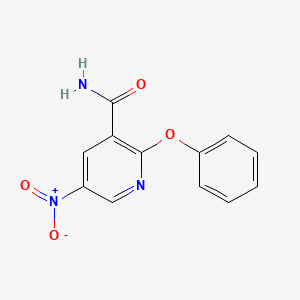
Benzyl azepane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl azepane-2-carboxylate is an organic compound that belongs to the class of azepane derivatives Azepanes are seven-membered nitrogen-containing heterocycles that have significant importance in synthetic chemistry and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl azepane-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pd/LA-catalyzed decarboxylation method has been used to synthesize non-fused N-aryl azepane derivatives . This method proceeds smoothly under mild conditions with a wide reaction scope and CO₂ as the byproduct.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Benzyl azepane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ & H₂SO₄) are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzyl azepane-2-carboxylate has a wide range of applications in scientific research, including:
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl azepane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act on opioid receptors to produce analgesic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
N-aryl azepanes: These compounds share a similar azepane ring structure but differ in the nature of the substituents attached to the nitrogen atom.
Benzyl derivatives: Compounds like benzylamine and benzyl alcohol have similar benzyl groups but differ in their functional groups and overall structure.
Uniqueness
Benzyl azepane-2-carboxylate is unique due to its specific combination of the benzyl group and the azepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in synthetic chemistry and medicinal research.
Properties
CAS No. |
61212-37-1 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
benzyl azepane-2-carboxylate |
InChI |
InChI=1S/C14H19NO2/c16-14(13-9-5-2-6-10-15-13)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,13,15H,2,5-6,9-11H2 |
InChI Key |
UENGHTKUBZGPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)-](/img/structure/B14594316.png)
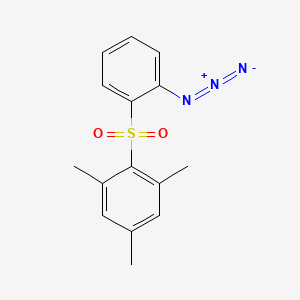
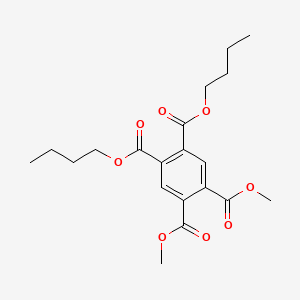

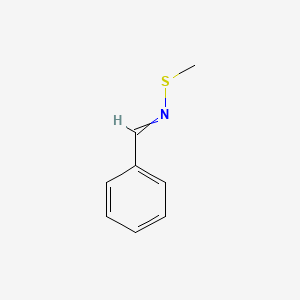


![[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B14594372.png)
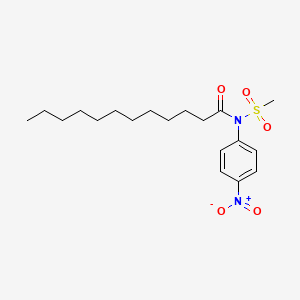
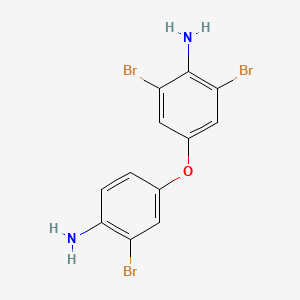
![Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14594380.png)
![N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14594383.png)
